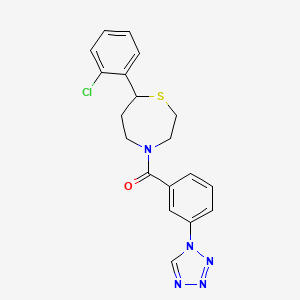

![molecular formula C23H26N4O2 B2837096 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine CAS No. 879778-83-3](/img/structure/B2837096.png)

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

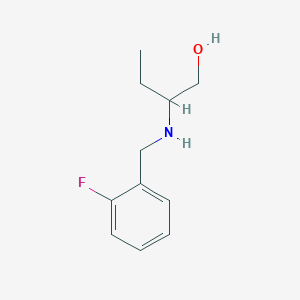

The compound you mentioned seems to be a complex organic molecule that contains a pyrazole ring. Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It’s a five-membered ring structure with two nitrogen atoms . The 3,5-dimethyl-1H-pyrazol-1-yl component suggests that there are methyl groups attached to the 3rd and 5th carbon in the pyrazole ring .

Physical And Chemical Properties Analysis

Some general properties of the pyrazole ring might include a density of 1.2±0.1 g/cm3, a boiling point of 381.8±30.0 °C at 760 mmHg, and a flash point of 184.7±24.6 °C .Scientific Research Applications

Antibacterial and Biofilm Inhibition

One study focused on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, highlighting their potent antibacterial and biofilm inhibition activities. These compounds, including derivatives of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine, showed significant efficacy against E. coli, S. aureus, and S. mutans strains, with one compound (5e) demonstrating better biofilm inhibition than Ciprofloxacin. Additionally, this compound exhibited excellent MurB enzyme inhibitory activity, suggesting a mechanism for its antibacterial action (Mekky & Sanad, 2020).

Anticancer Activity

Another research area involves the evaluation of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors. Although the direct link to anticancer activity is not specified, the mechanism by which these compounds inhibit viral replication enzymes may offer insights into potential anticancer applications. The study of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride (U-80493E) and its analogs provided a foundation for developing more potent inhibitors with clinical evaluation potential (Romero et al., 1994).

Enzyme Inhibition

Research on novel pyrazolyl-s-triazine derivatives has revealed their significant antimicrobial and antifungal activities, potentially extending to enzyme inhibition properties relevant to disease treatment. Although the specific target enzymes were not detailed, the antimicrobial efficacy suggests these compounds could disrupt essential bacterial enzymes, offering a pathway for scientific applications in developing new antimicrobial agents (Sharma et al., 2017).

Molecular Interaction Studies

The molecular interaction of specific antagonists with the CB1 cannabinoid receptor has been investigated, providing insights into the structural and functional selectivity relationships at this receptor. Such studies are crucial for developing new therapeutics targeting the endocannabinoid system, with implications for treating various conditions, including cancer and neurodegenerative diseases (Shim et al., 2002).

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-(3,5-dimethylpyrazol-1-yl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-17-16-18(2)27(24-17)21-6-4-19(5-7-21)23(28)26-14-12-25(13-15-26)20-8-10-22(29-3)11-9-20/h4-11,16H,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQPRWMZYVCKIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837015.png)

![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2837019.png)

![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837025.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2837026.png)

![7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2837028.png)

![3-Benzyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2837033.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2837034.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2837036.png)